molecular formula C13H14N2O3S3 B10759955 (4-Sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-YL-ethyl) ester

(4-Sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-YL-ethyl) ester

Cat. No.: B10759955
M. Wt: 342.5 g/mol
InChI Key: NXMUSVRWCFYOTJ-UHFFFAOYSA-N
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Description

(4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester typically involves the condensation of 4-sulfamoylphenyl isothiocyanate with 2-thiophen-3-yl-ethanol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiocarbamate ester linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of materials with specific electronic properties

Mechanism of Action

The compound exerts its effects primarily through inhibition of carbonic anhydrase enzymes. It binds to the active site of the enzyme, interacting with the zinc ion and key amino acid residues. This interaction disrupts the enzyme’s ability to catalyze the hydration of carbon dioxide, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-2-yl-ethyl) ester
  • (4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-4-yl-ethyl) ester
  • (4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-furanyl-ethyl) ester

Uniqueness

(4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester is unique due to its specific substitution pattern on the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C13H14N2O3S3

Molecular Weight

342.5 g/mol

IUPAC Name

O-(2-thiophen-3-ylethyl) N-(4-sulfamoylphenyl)carbamothioate

InChI

InChI=1S/C13H14N2O3S3/c14-21(16,17)12-3-1-11(2-4-12)15-13(19)18-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,15,19)(H2,14,16,17)

InChI Key

NXMUSVRWCFYOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)OCCC2=CSC=C2)S(=O)(=O)N

Origin of Product

United States

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